2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including a fluoro group, a sulfonamide group, and a spiro[isobenzofuran-1,3’-piperidin] group . These groups could potentially confer a variety of properties to the compound, depending on their arrangement and the specific conditions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, fluorination could potentially be achieved through electrophilic fluorination . The formation of the spiro[isobenzofuran-1,3’-piperidin] group would likely involve a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluoro group, which is highly electronegative, and the sulfonamide group, which is a good leaving group . The spiro[isobenzofuran-1,3’-piperidin] group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluoro group could increase the compound’s stability and electronegativity .Wissenschaftliche Forschungsanwendungen
Sigma Ligand Affinity and Selectivity
Compounds related to 2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide have been studied for their affinity and selectivity towards sigma ligands. These compounds, including spiro[isobenzofuran-1(3H),4'-piperidines] and their benzofuran and benzopyran derivatives, have been synthesized and evaluated, revealing significant insights into the structural factors influencing sigma 1/sigma 2 affinity and selectivity. The N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] plays a crucial role in determining both affinity and selectivity for sigma 1 and sigma 2 binding sites. Studies have shown that medium-sized substituents yield potent, but unselective compounds, while larger lipophilic substituents enhance selectivity for sigma 2 binding sites. This research indicates the potential of these compounds in modulating sigma receptor activities, which could have implications for the development of new therapeutic agents (Moltzen, Perregaard, & Meier, 1995).
Diuretic and Antihypertensive Properties
Another research avenue has explored the diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen within the structure similar to this compound. Specifically, the benzenesulfenamide derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] demonstrated marked, species-specific diuretic and antihypertensive activity in rats, showcasing their potential as therapeutic agents in managing hypertension and related cardiovascular conditions (Klioze & Novick, 1978).
Central Nervous System Agents
Further studies have synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents, investigating their efficacy as CNS depressants. For instance, the synthesis and evaluation of 1'-[3-(4-fluorobenzyoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues have shown promising results in acting as potent agents in the Sidman avoidance paradigm in rats, suggesting their potential use in developing new neuroleptic drugs (Allen et al., 1978).
Eigenschaften
IUPAC Name |
2-fluoro-N-[3-oxo-3-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c22-17-8-3-4-9-18(17)30(27,28)23-12-10-19(25)24-13-5-11-21(14-24)16-7-2-1-6-15(16)20(26)29-21/h1-4,6-9,23H,5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVKRDJFYYWLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.